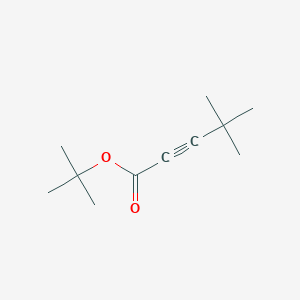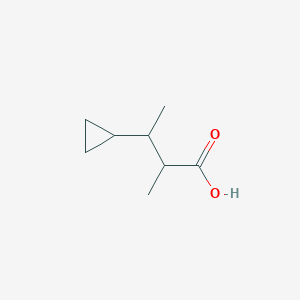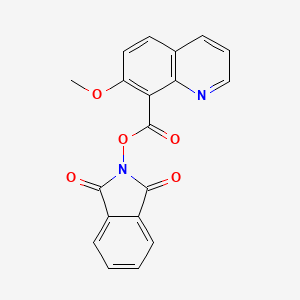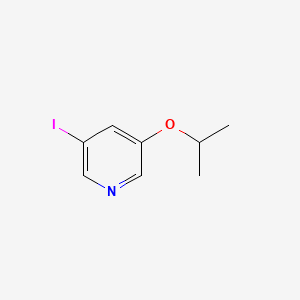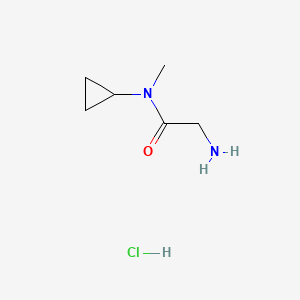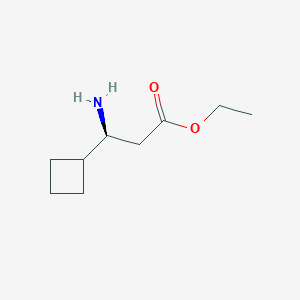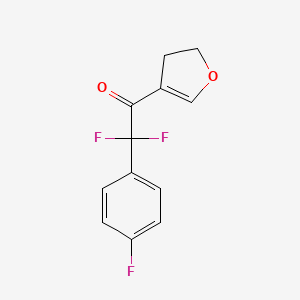
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a dihydrofuran ring, difluoro groups, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Dihydrofuran Ring: The dihydrofuran ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts for coupling reactions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-phenylethan-1-one: Similar structure but lacks the fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-chlorophenyl)ethan-1-one: Similar structure with a chlorine atom instead of a fluorine atom on the phenyl ring.
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-bromophenyl)ethan-1-one: Similar structure with a bromine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
1-(4,5-Dihydrofuran-3-yl)-2,2-difluoro-2-(4-fluorophenyl)ethan-1-one is unique due to the presence of both difluoro and fluorophenyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C12H9F3O2 |
|---|---|
Peso molecular |
242.19 g/mol |
Nombre IUPAC |
1-(2,3-dihydrofuran-4-yl)-2,2-difluoro-2-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H9F3O2/c13-10-3-1-9(2-4-10)12(14,15)11(16)8-5-6-17-7-8/h1-4,7H,5-6H2 |
Clave InChI |
GUDIDGLTWVIIPU-UHFFFAOYSA-N |
SMILES canónico |
C1COC=C1C(=O)C(C2=CC=C(C=C2)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxoisoindol-2-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13567435.png)
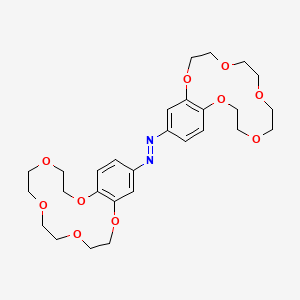
![5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-amine](/img/structure/B13567455.png)
